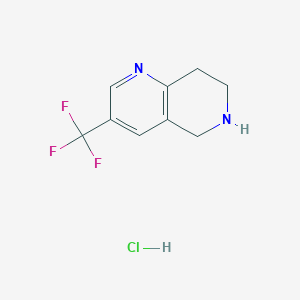

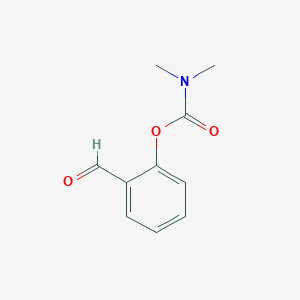

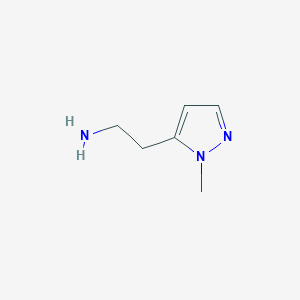

![molecular formula C12H26Cl2N2O B1398260 1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride CAS No. 1219957-66-0](/img/structure/B1398260.png)

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of similar compounds suggests that they are typically composed of carbon, hydrogen, nitrogen, and sometimes oxygen atoms . The exact structure would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride” would depend on its specific molecular structure .Scientific Research Applications

Anticancer Applications

- Synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown potential as anticancer agents, with some compounds exhibiting strong anticancer activity relative to doxorubicin, a known reference drug (Rehman et al., 2018).

Cytotoxicity and Anticancer Potential

- Certain compounds synthesized from 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and related structures have displayed significant cytotoxicity towards various cells, including human tumors. These findings suggest a new class of cytotoxic agents (Dimmock et al., 1998).

Antimicrobial and Antioxidant Activities

- Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized using piperidine, demonstrated antimicrobial and antioxidant activities, suggesting potential for developing new antimicrobial agents (Kumar et al., 2016).

Antibacterial Potentials

- Synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials, revealing moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Anti-Acetylcholinesterase Activity

- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed significant activity, indicating potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Antimicrobial Activity of Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines

- Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines were synthesized and exhibited promising activities against various pathogenic strains of bacteria and fungi, contributing to the development of new antimicrobial agents (Zaki et al., 2019).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological targets . Some piperidine derivatives have been found to have antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-piperidin-2-ylethyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.2ClH/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11;;/h11-13,15H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIFELQJWXOXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCC(CC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398177.png)

![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/structure/B1398181.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)